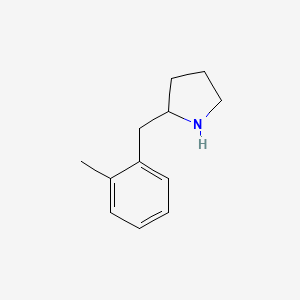
2-(2-Méthylbenzyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-[(2-Methylphenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylphenyl)methyl]pyrrolidine typically involves the reaction of 2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2-[(2-Methylphenyl)methyl]pyrrolidine can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: 2-[(2-Methylphenyl)methyl]pyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced amines or hydrocarbons.
Substitution: Substituted pyrrolidines or benzyl derivatives.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylphenyl)methyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
- 2-(2-Methylbenzyl)pyrrolidine
- 2-(2-Methylphenyl)pyrrolidine
- 2-Benzylpyrrolidine
Comparison: 2-[(2-Methylphenyl)methyl]pyrrolidine is unique due to the presence of the 2-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug design.
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-2-3-6-11(10)9-12-7-4-8-13-12/h2-3,5-6,12-13H,4,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVCYCAGTSOXAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2357452.png)
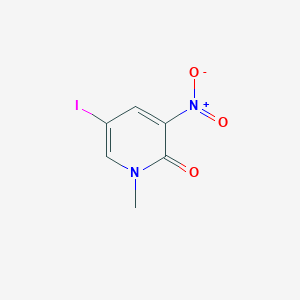
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)
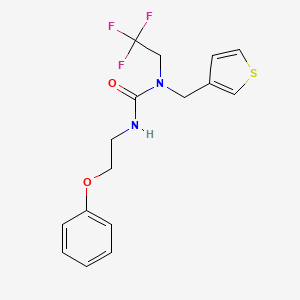
![N-(3-chloro-2-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2357458.png)
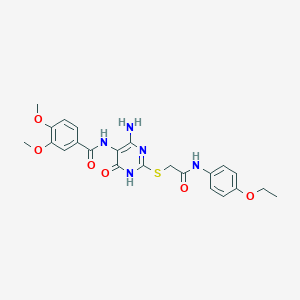
![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)
![N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2357464.png)
![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)
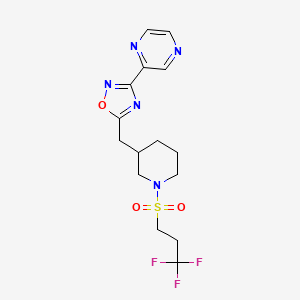
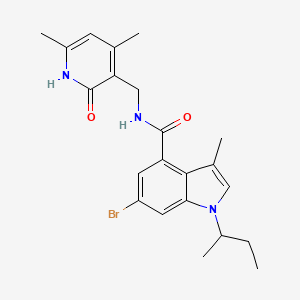
![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)
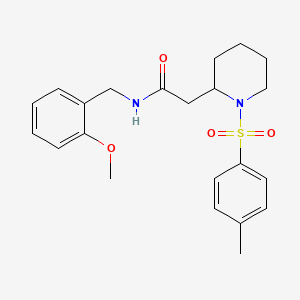
![N-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357475.png)
